N-(5-((4-methoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide
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Description
This compound is a complex organic molecule that contains several functional groups, including a methoxy group, a methylphenyl group, a sulfonyl group, a tetrahydrothiazolo group, and a pyridin group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydrothiazolo and pyridin rings suggests that the compound has a cyclic structure. The sulfonyl group is likely to be a key part of the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the sulfonyl group could potentially undergo reactions with nucleophiles, and the pyridin ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the sulfonyl and methoxy groups could affect the compound’s solubility and reactivity .Scientific Research Applications
Anticancer Activity
Compounds structurally similar to N-(5-((4-methoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide have shown significant anticancer effects. For instance, derivatives of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide exhibited remarkable antiproliferative activities against various human cancer cell lines, with some compounds efficaciously inhibiting tumor growth in mice models, suggesting potential as potent PI3K inhibitors and effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).
Enzyme Inhibition
Several studies have focused on the enzyme inhibitory activities of similar compounds. For example, novel 3,4,5-trisubstituted-1,2,4-triazole analogues demonstrated good activity against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with compound 8g showing promising IC50 values. These findings highlight the potential of such compounds in designing inhibitors for various enzymes (N. Virk et al., 2018).
Herbicidal Activity
Compounds within the same family have been investigated for their herbicidal activities. A study revealed that triazolopyrimidine-2-sulfonamide derivatives act as acetohydroxyacid synthase inhibitors, a class of herbicides. Modifications to these compounds, aiming to enhance herbicidal activity and environmental degradation rates, led to the development of new potential herbicide candidates with promising in vivo post-emergent herbicidal activity against broad-leaf weeds, and good safety profiles for crops like rice, maize, and wheat (Chao-Nan Chen et al., 2009).
Properties
IUPAC Name |
N-[5-(4-methoxy-3-methylphenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-10-8-12(4-5-14(10)23-3)25(21,22)19-7-6-13-15(9-19)24-16(18-13)17-11(2)20/h4-5,8H,6-7,9H2,1-3H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOSIYNVRCPEKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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